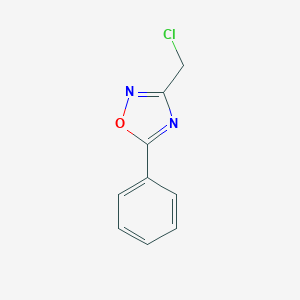

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXFEJMHJPUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306988 | |

| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-68-9 | |

| Record name | 1201-68-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS No. 1201-68-9). It delves into the historical context of the 1,2,4-oxadiazole scaffold, details the specific synthesis of the title compound, presents its physicochemical properties in a structured format, and outlines the experimental protocols for its preparation. This document serves as a core reference for researchers in medicinal chemistry and drug discovery, providing foundational knowledge and practical methodologies for the synthesis and handling of this compound.

Introduction and Historical Context

The 1,2,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a significant scaffold in medicinal chemistry. It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The journey of the 1,2,4-oxadiazole core began in 1884 with its first synthesis by Tiemann and Krüger, who initially misidentified the structure. It took several decades for the true potential of this heterocycle to be recognized and explored for its diverse therapeutic applications.

While the broader history of the 1,2,4-oxadiazole ring is well-documented, the specific discovery of this compound is less explicitly detailed in seminal literature. Its emergence is tied to the broader exploration of substituted 1,2,4-oxadiazoles as versatile intermediates and pharmacophores in the development of new chemical entities. The presence of a reactive chloromethyl group at the 3-position and a stable phenyl group at the 5-position makes it a valuable building block for further chemical modifications.

Physicochemical and Spectroscopic Data

The quantitative data for this compound is summarized below. It is crucial to distinguish it from its isomer, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS No. 1822-94-2), as their properties differ.

| Property | Value | Reference |

| CAS Number | 1201-68-9 | N/A |

| Molecular Formula | C₉H₇ClN₂O | N/A |

| Molecular Weight | 194.62 g/mol | N/A |

| Melting Point | 58-64 °C | [1] |

| Boiling Point (Predicted) | 316.9 ± 44.0 °C | [2] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -2.15 ± 0.10 | [2] |

Synthesis and Experimental Protocols

The primary and most logical synthetic route to this compound involves the cyclization of a chloroacetamidoxime intermediate with a benzoylating agent. This positions the chloromethyl group at the C3 position and the phenyl group at the C5 position of the resulting oxadiazole ring.

General Synthetic Pathway

The overall synthesis can be depicted as a two-step process:

-

Formation of Chloroacetamidoxime: Synthesis of the key amidoxime intermediate from chloroacetonitrile.

-

Cyclization to this compound: Reaction of chloroacetamidoxime with a benzoylating agent, such as benzoyl chloride, followed by cyclodehydration.

Caption: General two-step synthesis pathway for this compound.

Detailed Experimental Protocols

This protocol is adapted from established procedures for the synthesis of amidoximes from nitriles.

Materials:

-

Hydroxylamine hydrochloride (85 g, 1.22 mol)

-

Sodium carbonate (60 g, 0.58 mol)

-

Chloroacetonitrile (100 g, 1.32 mol)

-

Deionized water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (85 g) in water (250 mL).

-

Add sodium carbonate (60 g) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetonitrile (100 g) to the cold solution over a period of 2 hours, maintaining the temperature at 0 °C.

-

Allow the reaction to stir for an additional 2 hours at 0 °C.

-

The resulting slurry is filtered, and the collected solid is washed with a minimal amount of cold water.

-

The solid product is then dried under vacuum to yield 2-chloroacetamidoxime.[3]

This is a generalized protocol based on the classical Tiemann and Krüger synthesis, adapted for the specific reactants.

Materials:

-

Chloroacetamidoxime (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Pyridine or Triethylamine (as a base, 1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve chloroacetamidoxime (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (e.g., pyridine or triethylamine, 1.1 eq) to the stirred solution.

-

Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is then heated to reflux for 2-4 hours to facilitate the cyclodehydration of the intermediate O-acylamidoxime.

-

After cooling, the reaction is quenched by the addition of water or saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with the organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

Derivatives of 1,2,4-oxadiazole are widely investigated for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules. The chloromethyl group is a reactive handle that allows for nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of compound libraries for high-throughput screening.

While specific biological data or signaling pathway involvement for this exact compound is not prominent in the literature, its structural motifs are present in compounds with known bioactivity. For instance, related 5-(chloromethyl)-1,2,4-oxadiazole derivatives have been explored as potential nematicides. The phenyl group is a common feature in many pharmacologically active molecules, contributing to binding interactions with biological targets.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its historical context, a compilation of its known physical properties, and a comprehensive, step-by-step protocol for its synthesis, starting from readily available precursors. The provided workflows and structured data aim to facilitate further research and application of this compound in the development of novel chemical entities. Future work should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. The presence of a reactive chloromethyl group and a phenyl substituent provides a versatile scaffold for the synthesis of a diverse range of potential therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its structural context.

It is crucial to distinguish this compound (CAS RN: 1201-68-9) from its isomer, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS RN: 1822-94-2), as their physicochemical and biological properties can differ significantly. This guide will focus on the former while providing data for the latter for comparative purposes.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available experimental and predicted data for the target compound and its isomer to provide a comparative reference.

Table 1: Physicochemical Properties of this compound (CAS: 1201-68-9)

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | - |

| Molecular Weight | 194.62 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

Table 2: Physicochemical Properties of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS: 1822-94-2)

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| Melting Point | 42 °C | Experimental |

| Boiling Point | 142 °C | Experimental |

| Density | 1.283 g/cm³ | Experimental |

| pKa | -2.0 ± 0.32 | Predicted |

| XLogP3 | 2.4 | Predicted[1] |

The lack of extensive experimental data for this compound underscores the need for further characterization of this compound to support its development in various research applications.

Experimental Protocols

Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative, typically an acyl chloride. To synthesize this compound, the logical precursors are 2-chloroacetamidoxime and benzoyl chloride. The following is a representative experimental protocol based on established synthetic methodologies for 1,2,4-oxadiazoles.

Materials:

-

2-Chloroacetamidoxime

-

Benzoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroacetamidoxime (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (1.1 equivalents) dropwise.

-

Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This compound represents a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. This guide has summarized the currently available physicochemical data, highlighting a significant lack of experimental characterization for this specific isomer. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its biological activities and potential signaling pathway interactions. Future research should focus on the thorough experimental determination of its physicochemical properties to build a more complete profile of this promising molecule.

References

Spectroscopic and Synthetic Profile of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and relevant chemical pathways for the heterocyclic compound 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data presentation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H (ortho) | 7.9 - 8.1 | Doublet | 2H |

| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | 3H |

| -CH₂Cl | ~4.8 | Singlet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C=O (Oxadiazole C5) | ~175 | ||

| C=N (Oxadiazole C3) | ~168 | ||

| Phenyl-C (ipso) | ~125 | ||

| Phenyl-C (ortho, meta, para) | 128 - 132 | ||

| -CH₂Cl | ~35 |

Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=N (Oxadiazole) | 1620 - 1580 | Medium-Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-O-C (Oxadiazole) | 1280 - 1200 | Strong |

| C-Cl | 800 - 600 | Strong |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Predicted [M]+ | 194.02 |

| Predicted [M+2]+ | 196.02 (due to ³⁷Cl isotope) |

Experimental Protocols

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. While a specific, detailed protocol for this compound is not widely published, the following general procedure, based on the reaction of an amidoxime with an acyl chloride, can be adapted for its synthesis.

General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This procedure involves the acylation of an amidoxime followed by a cyclodehydration reaction.

Materials:

-

2-Chloroacetamidoxime (starting material for the 3-chloromethyl group)

-

Benzoyl chloride (starting material for the 5-phenyl group)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Dehydrating agent (optional, e.g., molecular sieves)

Procedure:

-

Preparation of Amidoxime Solution: Dissolve 2-chloroacetamidoxime (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a tertiary amine base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Cool the mixture in an ice bath and slowly add benzoyl chloride (1.0 equivalent) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Cyclization: The intermediate O-acylamidoxime can be isolated or cyclized in situ. For cyclization, the reaction mixture can be heated at reflux for a period of time until the reaction is complete. The use of a dehydrating agent can facilitate this step.

-

Work-up: After completion of the reaction, the mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Mandatory Visualizations

The following diagrams illustrate the general synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles and a conceptual workflow for its synthesis and characterization.

synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole from benzamidoxime

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole from Benzamidoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is achieved via a well-established two-step, one-pot procedure starting from benzamidoxime and chloroacetyl chloride. This document outlines the detailed experimental protocol, including reaction conditions, purification, and characterization of the final product. Quantitative data is summarized for clarity, and the synthetic workflow is visualized to facilitate understanding. The 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere for amide and ester functionalities, making its derivatives, such as the title compound, of significant interest in drug discovery programs.[1]

Introduction

The 1,2,4-oxadiazole moiety is a key pharmacophore present in a wide array of therapeutic agents, demonstrating applications in oncology, neurology, and infectious diseases.[1] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[2] This [4+1] atom approach is versatile and allows for the introduction of diverse substituents at the C3 and C5 positions of the heterocyclic ring.[2]

This guide focuses on the synthesis of this compound. In this reaction, benzamidoxime serves as the precursor for the C5-phenyl portion of the ring, while chloroacetyl chloride provides the C3-chloromethyl substituent. The process involves an initial O-acylation of the benzamidoxime, followed by a thermally induced intramolecular cyclodehydration to yield the target oxadiazole.

Synthetic Pathway Overview

The synthesis proceeds in two primary stages, which are typically performed sequentially in a one-pot fashion:

-

O-Acylation: Benzamidoxime is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The base neutralizes the HCl generated during the acylation. This step forms the O-acyl benzamidoxime intermediate.

-

Cyclodehydration: The intermediate is then heated, typically under reflux, to induce intramolecular cyclization with the elimination of water, forming the stable 1,2,4-oxadiazole ring.

The overall reaction is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure compiled from established methods for the synthesis of 1,2,4-oxadiazoles.[3]

Materials and Reagents:

-

Benzamidoxime

-

Chloroacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl Acetate, Heptane)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzamidoxime (1.0 eq). Dissolve the benzamidoxime in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

O-Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature between 0 and 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the O-acylated intermediate by Thin Layer Chromatography (TLC).

-

Solvent Exchange: Once the acylation is complete, remove the DCM under reduced pressure.

-

Cyclodehydration: Add toluene to the residue. Heat the mixture to reflux (approximately 110-111 °C) and maintain for 8-12 hours. Monitor the cyclization progress by TLC until the intermediate spot disappears and the product spot intensifies.[3]

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane.[4] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis. Yields can vary based on reaction scale and purity of reagents.

| Parameter | Value | Notes |

| Reactants | ||

| Benzamidoxime | 1.0 eq | Limiting reagent. |

| Chloroacetyl Chloride | 1.1 eq | Slight excess ensures complete consumption of the amidoxime. |

| Triethylamine | 1.1 eq | Acts as an HCl scavenger. |

| Reaction Conditions | ||

| O-Acylation Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction with the acid chloride. |

| O-Acylation Time | 2 - 4 hours | Monitor by TLC for completion. |

| Cyclodehydration Temp. | Reflux in Toluene (~111 °C) | Thermal energy drives the intramolecular cyclization and removal of water.[3] |

| Cyclodehydration Time | 8 - 12 hours | Monitor by TLC for completion.[3] |

| Outcome | ||

| Typical Yield | 60 - 85% | Yields are highly dependent on the efficiency of purification. Some literature reports higher yields. |

| Purity | >95% (after chromatography) | Determined by NMR or LC-MS analysis. |

| Physical Appearance | White to off-white solid | Expected state of the purified compound. |

Characterization of this compound

The structure of the final product should be confirmed using standard analytical techniques. The expected data are as follows:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.15-8.20 ppm (d, 2H): Protons on the phenyl ring ortho to the oxadiazole.

-

δ ~7.50-7.65 ppm (m, 3H): Protons on the phenyl ring meta and para to the oxadiazole.

-

δ ~4.80 ppm (s, 2H): Protons of the chloromethyl (-CH₂Cl) group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~176 ppm: C5 of the oxadiazole ring.

-

δ ~168 ppm: C3 of the oxadiazole ring.

-

δ ~124-133 ppm: Carbons of the phenyl ring.

-

δ ~35 ppm: Carbon of the chloromethyl (-CH₂Cl) group.

-

-

Infrared (IR) (KBr, cm⁻¹):

-

Characteristic peaks for C=N stretching (~1610 cm⁻¹), C-O-C stretching, and aromatic C-H bonds.

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated m/z for C₉H₇ClN₂O [M+H]⁺: 195.0325. Found: 195.03xx.

-

Reaction Mechanism

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride proceeds via a well-defined O-acylation followed by cyclodehydration mechanism.

Caption: Mechanism: O-acylation followed by thermal cyclodehydration.

Initially, the nucleophilic nitrogen of the oxime group in benzamidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A proton is subsequently removed by triethylamine, leading to the formation of the O-acylated intermediate. Upon heating, the lone pair on the amidine nitrogen attacks the carbonyl carbon of the newly formed ester group. This intramolecular attack is followed by a rearrangement and elimination of a water molecule to yield the aromatic and thermodynamically stable 1,2,4-oxadiazole ring.

References

The Formation of 1,2,4-Oxadiazoles from O-acyl Amidoximes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth examination of the mechanism of 1,2,4-oxadiazole ring formation from O-acyl amidoxime precursors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying chemical transformations.

Core Mechanism: A Tale of Two Steps

The conversion of an amidoxime to a 1,2,4-oxadiazole fundamentally proceeds through a two-stage process: O-acylation of the amidoxime followed by an intramolecular cyclodehydration.[1][2][3] This transformation can be executed in a stepwise manner, involving the isolation of the O-acyl amidoxime intermediate, or as a more streamlined one-pot procedure where the intermediate is formed and cyclized in situ.[1][4]

-

O-Acylation: This initial step is analogous to amide bond formation, where the nucleophilic oxygen of the amidoxime attacks an activated carbonyl compound (such as a carboxylic acid, acyl chloride, or ester) to form the O-acyl amidoxime intermediate.[1][4]

-

Cyclodehydration: The O-acyl amidoxime intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the amidoxime's nitrogen atom on the carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, aromatic 1,2,4-oxadiazole ring.[2]

The overall synthetic strategy can be visualized as follows:

Caption: General synthetic pathways to 1,2,4-oxadiazoles.

The detailed mechanism of the cyclodehydration step is illustrated below:

Caption: Mechanism of intramolecular cyclodehydration.

Quantitative Data on Synthetic Methods

The efficiency of 1,2,4-oxadiazole synthesis is highly dependent on the chosen methodology, including the nature of the acylating agent, the solvent, and the presence of catalysts or bases. The following table summarizes representative quantitative data for various synthetic protocols.

| Method | Precursors | Reagents/Conditions | Reaction Time | Yield (%) |

| Classical Methods | ||||

| Tiemann & Krüger | Amidoxime, Acyl Chloride | Heating | 6-12 hours | Low |

| Base-Mediated Methods | ||||

| Superbase (NaOH/DMSO) | Amidoxime, Methyl/Ethyl Ester | NaOH/DMSO, Room Temperature | 4-24 hours | 11-90% |

| TBAF Catalysis | Amidoxime, Acyl Chloride | TBAF, THF | Not specified | Good |

| Modern Reagent-Based Methods | ||||

| Vilsmeier Reagent | Amidoxime, Carboxylic Acid | Vilsmeier Reagent | Not specified | 61-93% |

| Microwave-Assisted Synthesis | ||||

| One-Pot Microwave | Amidoxime, Carboxylic Acid | PS-Carbodiimide, HOBt, Microwave irradiation (150 °C) | 15 minutes | 60-95% |

| Oxidative Cyclization | ||||

| DDQ-Mediated | Amidoxime | DDQ | Not specified | Moderate to Good |

Detailed Experimental Protocols

Protocol 1: Classical Synthesis via Amidoxime Acylation (Tiemann and Krüger Method)

This method involves the reaction of an amidoxime with an acyl chloride, typically with heating.[2]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium

This protocol describes a one-pot synthesis at room temperature using a superbase medium.[2][5]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Sodium Hydroxide (powdered, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 3: Microwave-Assisted One-Pot Synthesis

This method utilizes microwave irradiation to significantly reduce reaction times.[1]

Materials:

-

Carboxylic acid (1.0 eq)

-

Polymer-supported carbodiimide (PS-Carbodiimide, 1.5 eq)

-

Hydroxybenzotriazole (HOBt, 1.2 eq)

-

Amidoxime (1.2 eq)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

-

To a microwave vial, add the carboxylic acid, polymer-supported carbodiimide, and hydroxybenzotriazole.

-

Add THF or DCM as the solvent.

-

Add the amidoxime to the mixture.

-

Seal the vial and heat in a microwave reactor at 150 °C for 15 minutes.

-

After cooling, filter the reaction mixture to remove the resin.

-

Wash the resin with additional THF or DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or preparative HPLC.

The experimental workflow for the microwave-assisted synthesis can be visualized as follows:

Caption: Workflow for microwave-assisted one-pot synthesis.

Conclusion

The formation of the 1,2,4-oxadiazole ring from O-acyl amidoximes is a robust and versatile transformation in synthetic chemistry. While the fundamental mechanism of O-acylation followed by cyclodehydration remains constant, the development of one-pot procedures, base-mediated reactions, and microwave-assisted protocols has significantly improved the efficiency, scope, and accessibility of this important heterocyclic scaffold for applications in drug discovery and materials science. The choice of synthetic route ultimately depends on factors such as substrate stability, desired operational simplicity, and scalability.

References

A Technical Guide to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS No. 1201-68-9). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemical development, and materials science.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a core 1,2,4-oxadiazole ring substituted with a chloromethyl group at the 3-position and a phenyl group at the 5-position. The presence of the reactive chloromethyl group makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1201-68-9 | [Sunway Pharm Ltd, Synblock, Angene Chemical] |

| Molecular Formula | C₉H₇ClN₂O | [Sunway Pharm Ltd, Synblock, MOLBASE] |

| Molecular Weight | 194.62 g/mol | [Sunway Pharm Ltd, Synblock, MOLBASE] |

| Purity | ≥96%, ≥97% | [MOLBASE, Sunway Pharm Ltd] |

| Melting Point | 64 °C | [ChemBK] |

| Boiling Point | 316.9 °C at 760 mmHg | [MOLBASE] |

| Appearance | See supplier specifications | [Sunway Pharm Ltd] |

| Storage | Sealed in dry, 2-8°C or Room Temperature | [BLDpharm, Sunway Pharm Ltd] |

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The table below lists some of the known suppliers. It is recommended to contact the suppliers directly for current pricing, availability, and detailed specifications.

Table 2: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Sunway Pharm Ltd | --INVALID-LINK-- | Offers 97% purity. |

| Synblock | --INVALID-LINK-- | Offers ≥98% purity and provides documentation such as MSDS, NMR, HPLC, and LC-MS. |

| BLDpharm | --INVALID-LINK-- | Provides product with storage recommendations of 2-8°C. |

| MOLBASE | --INVALID-LINK-- | Lists a purity of 96%. |

| Angene Chemical | --INVALID-LINK-- | Provides a Safety Data Sheet (SDS). |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Lists the product for research use. |

| Cymit Química S.L. | --INVALID-LINK-- | Describes the compound as a versatile building block. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be derived from established methods for the synthesis of 1,2,4-oxadiazoles. The most common approach involves the cyclization of an O-acyl amidoxime intermediate.

Generalized Synthetic Protocol:

Disclaimer: This is a generalized protocol and may require optimization.

Reaction Scheme:

The Therapeutic Potential of 5-phenyl-1,2,4-oxadiazole Derivatives: A Technical Guide to Key Biological Targets

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its inherent metabolic stability and its capacity to act as a bioisostere for amide and ester groups have made it a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the key biological targets of 5-phenyl-1,2,4-oxadiazole derivatives, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to catalyze further innovation in drug discovery.

A Versatile Scaffold Targeting a Spectrum of Diseases

Derivatives of 5-phenyl-1,2,4-oxadiazole have shown significant promise in a multitude of therapeutic areas, including neurodegenerative disorders, cancer, and hypertension. This versatility is a direct result of their ability to interact with a diverse array of biological targets with high affinity and selectivity.

Key Biological Targets and Quantitative Efficacy

The following tables summarize the quantitative data for the inhibitory or activation potential of various 5-phenyl-1,2,4-oxadiazole derivatives against key biological targets.

Table 1: Inhibition of Cholinesterases and Monoamine Oxidase B

| Target Enzyme | Derivative | IC50 Value (µM) | Therapeutic Area |

| Acetylcholinesterase (AChE) | 2b | 0.0158 | Alzheimer's Disease |

| 2c | 0.121 | Alzheimer's Disease | |

| 2d | 0.097 | Alzheimer's Disease | |

| 3a | 0.086 | Alzheimer's Disease | |

| 4a | 0.043 | Alzheimer's Disease | |

| 6 | 0.025 | Alzheimer's Disease | |

| 9a | 0.019 | Alzheimer's Disease | |

| 9b | 0.021 | Alzheimer's Disease | |

| 13b | 0.064 | Alzheimer's Disease | |

| Butyrylcholinesterase (BuChE) | 6n | 5.07 | Alzheimer's Disease |

| Monoamine Oxidase B (MAO-B) | 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 0.036 | Neurodegenerative Diseases |

Data compiled from multiple sources[1][2][3].

Table 2: Anticancer Activity against Various Cell Lines

| Cell Line | Derivative | IC50 Value (µM) | Cancer Type |

| MCF-7 | 7a | 0.76 | Breast Cancer |

| 7b | 6.74 | Breast Cancer | |

| 7d | 3.69 | Breast Cancer | |

| 9a | 0.48 | Breast Cancer | |

| 9c | 0.19 | Breast Cancer | |

| A549 | 7a | 0.18 | Lung Cancer |

| DU145 | 7a | 1.13 | Prostate Cancer |

| MDA MB-231 | 7a | 0.93 | Breast Cancer |

| HCT-116 | 9a | 5.13 | Colon Cancer |

| 9c | 1.17 | Colon Cancer |

Data compiled from multiple sources[4][5][6].

Table 3: Activity on Other Key Biological Targets

| Target | Derivative | Activity | Therapeutic Area |

| Angiotensin II Type 1 (AT1) Receptor | 5-oxo-1,2,4-oxadiazole derivative with 1,4-disubstituted indole | 5.01 ± 1.67 nM (Affinity) | Hypertension |

| Carbonic Anhydrase IX (CA IX) | Thiophene-containing arenesulfonamide derivative | Subnanomolar inhibition | Cancer |

| Histone Deacetylases (HDACs) | Trifluoromethyl-oxadiazole benzamide derivative | Potent Inhibition | Cancer |

Data compiled from multiple sources[7][8][9].

Signaling Pathways Modulated by 5-phenyl-1,2,4-oxadiazole Derivatives

The therapeutic effects of these compounds are often a result of their ability to modulate critical cellular signaling pathways.

Nrf2-Mediated Antioxidant Response

Certain 5-phenyl-1,2,4-oxadiazole derivatives have been identified as potent activators of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[10][11] By disrupting the interaction between Nrf2 and its inhibitor Keap1, these compounds promote the transcription of antioxidant and detoxification genes.

Induction of Apoptosis in Cancer Cells

A significant mechanism of the anticancer activity of 5-phenyl-1,2,4-oxadiazole derivatives is the induction of apoptosis, or programmed cell death.[12][13][14] Many of these compounds have been shown to activate key executioner caspases, such as caspase-3, leading to the systematic dismantling of cancer cells.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of 5-phenyl-1,2,4-oxadiazole derivatives, detailed protocols for key assays are provided below.

In Vitro Anticancer Activity Evaluation (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[15][16][17]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

5-phenyl-1,2,4-oxadiazole test compounds

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound-containing medium.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Cholinesterase Inhibition Assay

This assay, based on Ellman's method, is used to determine the inhibitory potential of compounds against AChE and BuChE.[18]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

5-phenyl-1,2,4-oxadiazole test compounds

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.

-

Substrate Addition: Add 10 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.

-

DTNB Addition: Add 10 µL of DTNB solution.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value from a dose-response curve.

Conclusion

The 5-phenyl-1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse range of biological targets and the potent activities observed for its derivatives underscore the significant potential of this chemical class. This technical guide provides a foundational resource for researchers in the field, offering critical data and methodologies to accelerate the discovery and development of the next generation of 5-phenyl-1,2,4-oxadiazole-based drugs. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly unveil even more therapeutic applications for this remarkable heterocyclic core.

References

- 1. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and pharmacological evaluation of 5-oxo-1,2,4-oxadiazole derivatives as AT1 antagonists with antihypertension activities [pubmed.ncbi.nlm.nih.gov]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. researchgate.net [researchgate.net]

- 10. Beyond direct Nrf2 activation; reinvestigating 1,2,4-oxadiazole scaffold as a master key unlocking the antioxidant cellular machinery for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 13. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 15. benchchem.com [benchchem.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. pubs.acs.org [pubs.acs.org]

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole as a building block in organic synthesis

An In-depth Technical Guide to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Its value stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable physicochemical properties.[2][3] Among the vast library of oxadiazole derivatives, This compound (CAS: 1201-68-9) serves as a crucial and versatile building block.[4][5] The presence of a reactive chloromethyl group at the 3-position allows for straightforward nucleophilic substitution, enabling the facile introduction of the phenyl-oxadiazole scaffold into a wide range of more complex molecular architectures.[4]

This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery, including its role in the development of enzyme inhibitors.

A Note on Isomerism: It is critical to distinguish between this compound (CAS 1201-68-9) and its isomer, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS 1822-94-2). While both are valuable building blocks, their synthesis and physical properties differ. Due to a greater abundance of published data for the 5-(chloromethyl) isomer, some data pertaining to it are included for reference and comparative purposes and are explicitly noted.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 1201-68-9 | [7][8] |

| Molecular Formula | C₉H₇ClN₂O | [7] |

| Molecular Weight | 194.62 g/mol | [7] |

| Melting Point | 42 °C (for isomer 1822-94-2) | [9] |

| Boiling Point | 142 °C (for isomer 1822-94-2) | [9] |

| Density | 1.283 g/cm³ (for isomer 1822-94-2) |[9] |

Table 2: GHS Hazard Information (Data for isomer CAS 1822-94-2)

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

Data sourced from ECHA C&L Inventory notification for the isomeric compound 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.[10] Standard laboratory safety precautions should be employed.

Synthesis of the Core Building Block

For illustrative purposes, a well-documented protocol for the synthesis of the isomer, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole , is provided below. This procedure highlights the key steps of O-acylation followed by thermal cyclodehydration.

Caption: General synthesis workflow for the 1,2,4-oxadiazole ring.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

This protocol is adapted from established synthetic routes for 3,5-disubstituted 1,2,4-oxadiazoles.[12]

-

Reaction Setup: To a solution of benzamidoxime (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) at room temperature under an inert atmosphere.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature between 0-20 °C.

-

Intermediate Formation: Allow the reaction mixture to stir at room temperature for 2 hours to form the O-acylated intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Exchange: Once the formation of the intermediate is complete, remove the dichloromethane under reduced pressure.

-

Cyclization: Add toluene to the residue. Heat the mixture to reflux (approx. 110 °C) for 12 hours.[12] The cyclodehydration reaction proceeds to form the final product.

-

Work-up and Purification: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.

Reactivity and Application in Synthesis

The primary utility of this compound as a building block lies in the reactivity of the chloromethyl group.[4] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide variety of nucleophiles. This Sₙ2 reaction is the key step for incorporating the phenyl-oxadiazole motif into larger molecules. Common nucleophiles include primary and secondary amines (e.g., piperazine), thiols, and alcohols.[13]

Caption: Nucleophilic substitution on the chloromethyl group.

Experimental Protocol: General Nucleophilic Substitution with an Amine

This generalized protocol illustrates the coupling of the building block with a secondary amine, such as piperazine, a common fragment in CNS-active compounds.

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Addition of Reagents: Add the desired amine nucleophile (e.g., 1-Boc-piperazine, 1.1 eq) followed by an appropriate base (e.g., potassium carbonate or pyridine, 2-3 eq).

-

Reaction: Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS. Gentle heating (e.g., to 50-60 °C) may be required for less reactive nucleophiles.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using silica gel column chromatography to afford the desired coupled product.

Role in Drug Discovery: FAAH Inhibition

The 1,2,4-oxadiazole scaffold is a prominent feature in many inhibitors of Fatty Acid Amide Hydrolase (FAAH).[14] FAAH is an integral membrane enzyme belonging to the serine hydrolase family.[15] Its primary function is to control the levels of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), by hydrolyzing them into inactive metabolites (arachidonic acid and ethanolamine).[15]

By inhibiting FAAH, the concentration and duration of action of anandamide are increased at the synapse.[16][17] This enhancement of the endogenous cannabinoid system produces therapeutic effects such as analgesia (pain relief), anxiolysis (anxiety reduction), and anti-inflammatory actions without the side effects associated with direct cannabinoid receptor agonists.[15] The this compound building block is used to synthesize such inhibitors, where the oxadiazole core often serves as a central, metabolically stable scaffold that correctly orients the functional groups required for binding to the enzyme's active site.

Visualization of the FAAH Inhibition Pathway

The mechanism by which FAAH inhibitors exert their therapeutic effects is by modulating the endocannabinoid signaling pathway.

Caption: Inhibition of FAAH leads to increased anandamide levels and therapeutic effects.

Conclusion

This compound is a high-value building block for organic synthesis, particularly within the field of drug discovery. Its well-defined reactivity, centered on the chloromethyl group, provides a reliable handle for constructing complex molecules. The inherent stability and favorable bioisosteric properties of the 1,2,4-oxadiazole core make this scaffold particularly attractive for developing novel therapeutics, such as FAAH inhibitors for pain and CNS disorders. This guide provides the foundational chemical data, protocols, and biological context necessary for researchers to effectively utilize this versatile chemical tool in their synthetic and medicinal chemistry programs.

References

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. ijper.org [ijper.org]

- 4. CAS 1201-68-9: this compound [cymitquimica.com]

- 5. This compound [myskinrecipes.com]

- 6. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1201-68-9 | this compound - Synblock [synblock.com]

- 8. This compound - CAS:1201-68-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE CAS#: 1822-94-2 [m.chemicalbook.com]

- 10. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 17. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes of 3,5-Disubstituted-1,2,4-Oxadiazoles: Core Strategies and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 3,5-disubstituted-1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry. Recognized as a key pharmacophore, this heterocyclic ring system is a bioisosteric equivalent of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] This technical guide provides an in-depth review of the primary synthetic routes to 3,5-disubstituted-1,2,4-oxadiazoles, complete with detailed experimental protocols, quantitative data summaries, and graphical representations of synthetic pathways and their strategic application in modulating biological signaling.

Core Synthetic Strategies

The construction of the 3,5-disubstituted-1,2,4-oxadiazole ring is predominantly achieved through two classical and highly versatile methods: the acylation of amidoximes followed by cyclodehydration, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3] More contemporary approaches, such as oxidative cyclization, have also emerged, offering alternative pathways to this valuable scaffold.

Acylation of Amidoximes and Subsequent Cyclization

This is the most widely employed and adaptable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The process involves two key steps: the O-acylation of an amidoxime with a carboxylic acid derivative, followed by an intramolecular cyclodehydration to form the oxadiazole ring.

A variety of acylating agents can be used, including acyl chlorides, anhydrides, and carboxylic acids activated in situ with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The subsequent cyclization can be promoted by thermal means, often requiring high temperatures, or more commonly, through the use of bases or other reagents at room temperature.[2]

Recent advancements have focused on milder cyclization conditions to improve substrate scope and functional group tolerance. Notable examples include the use of tetrabutylammonium fluoride (TBAF) in THF, and superbase systems like NaOH or KOH in DMSO.[2] The Vilsmeier reagent has also been shown to facilitate the one-pot synthesis from amidoximes and carboxylic acids at ambient temperatures.[2]

Caption: General workflow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via amidoxime acylation and cyclization.

1,3-Dipolar Cycloaddition of Nitrile Oxides

This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides by treatment with a base. This approach offers a convergent synthesis where the two substituents of the oxadiazole are brought together in the final step. To favor the desired cycloaddition over the dimerization of the nitrile oxide to a furoxan, the nitrile is often used as the solvent or in large excess.[4]

Caption: Synthetic pathway of 3,5-disubstituted-1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.

Oxidative Cyclization Methods

More recent developments in the synthesis of 1,2,4-oxadiazoles involve oxidative cyclization strategies. These methods often proceed under mild conditions and can offer unique reactivity. One such approach is the copper-catalyzed cascade reaction of amidines and methylarenes.[2] Another example is the oxidative cyclization of N-acyl amidines using reagents like N-bromosuccinimide (NBS).[2]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via the most common synthetic routes.

Table 1: Synthesis via Amidoxime Acylation and Cyclization

| Acylating Agent | Cyclization Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acyl Chloride | Pyridine (reflux) | Pyridine | Reflux | 6-12 | Variable |

| Carboxylic Acid/EDC | Heat | DMF | 100-120 | 12-24 | 40-85 |

| Acyl Chloride | TBAF | THF | Room Temp | 1-16 | 60-95 |

| Carboxylic Acid Ester | NaOH/DMSO | DMSO | Room Temp | 4-24 | 11-90 |

| Carboxylic Acid | Vilsmeier Reagent/TEA | CH₂Cl₂ | Room Temp | 3 | 61-93 |

Table 2: Synthesis via 1,3-Dipolar Cycloaddition

| Nitrile Oxide Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Hydroximoyl Chloride | Triethylamine | Toluene | 80-110 | 12-24 | 40-70 |

| Aldoxime | N-Chlorosuccinimide/Base | DMF/Toluene | Room Temp - 80 | 6-18 | 50-80 |

Application in Drug Discovery: Bioisosteric Replacement and Signaling Pathway Modulation

The 1,2,4-oxadiazole ring is a highly effective bioisostere for amide and ester groups, a property that is extensively leveraged in drug design.[5][6] By replacing metabolically labile amide or ester functionalities with a stable 1,2,4-oxadiazole ring, medicinal chemists can significantly improve the pharmacokinetic profiles of drug candidates, leading to enhanced metabolic stability and oral bioavailability. This strategy has been successfully applied to develop inhibitors for a wide range of biological targets, thereby modulating various signaling pathways implicated in disease.

Examples of the successful application of this strategy include the development of potent and selective inhibitors of enzymes such as phosphodiesterase 4 (PDE4), a key regulator of intracellular cyclic AMP levels, and epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical nodes in cancer signaling pathways.[7][8]

Caption: Conceptual diagram of the bioisosteric replacement strategy for modulating biological signaling pathways.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Protocol 1: Synthesis of 3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole via Amidoxime Acylation and Base-Mediated Cyclization

Materials:

-

Benzamidoxime

-

4-Chlorobenzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzamidoxime (1.0 eq) in pyridine at 0 °C, add 4-chlorobenzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole.

Protocol 2: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole via 1,3-Dipolar Cycloaddition

Materials:

-

Benzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

Benzonitrile

-

Triethylamine

-

Dimethylformamide (DMF)

-

Toluene

-

Diethyl ether

Procedure:

-

Dissolve benzaldehyde oxime (1.0 eq) in DMF.

-

Add N-Chlorosuccinimide (1.05 eq) portion-wise to the solution at room temperature and stir for 1 hour. The formation of benzohydroximoyl chloride can be monitored by TLC.

-

To this mixture, add benzonitrile (10 eq) and toluene.

-

Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-oxadiazole.

This guide provides a comprehensive overview of the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, highlighting the key methodologies and their application in the strategic design of novel therapeutics. The versatility and robustness of these synthetic routes ensure that the 1,2,4-oxadiazole scaffold will remain a privileged structure in the field of drug discovery.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]

- 6. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

stability of the 1,2,4-oxadiazole ring under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-oxadiazole ring is a prevalent heterocyclic motif in medicinal chemistry, valued as a bioisostere for amide and ester functionalities to enhance metabolic stability. However, the inherent chemical stability of this ring system, particularly under varying pH conditions, is a critical consideration during drug development. This technical guide provides a comprehensive overview of the stability of the 1,2,4-oxadiazole core under acidic and basic conditions. It details the mechanisms of degradation, presents available stability data, outlines experimental protocols for stability assessment, and provides visual representations of the degradation pathways.

General Stability Profile

The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and a labile O-N bond, rendering it susceptible to cleavage under certain conditions. The stability of the ring is significantly influenced by the pH of the surrounding medium.

Studies on 1,2,4-oxadiazole-containing compounds, such as the γ-secretase inhibitor BMS-708163, have demonstrated that the ring exhibits maximum stability in a pH range of 3 to 5.[1] Deviation from this optimal pH range, into either more acidic or more basic conditions, leads to an increased rate of degradation.[1]

Degradation under Acidic Conditions

Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 3), the 1,2,4-oxadiazole ring undergoes acid-catalyzed hydrolysis, leading to ring cleavage.[1] The proposed mechanism involves the following steps:

-

Protonation: The N-4 atom of the 1,2,4-oxadiazole ring is protonated.

-

Nucleophilic Attack: The protonation activates the methine carbon at position C-5, making it susceptible to nucleophilic attack by water.

-

Ring Opening: This nucleophilic attack leads to the opening of the oxadiazole ring.

-

Formation of Products: The ring-opened intermediate rearranges to form an aryl nitrile and a carboxylic acid as the primary degradation products.

Degradation under Basic Conditions

Mechanism of Base-Catalyzed Hydrolysis

Under basic conditions (pH > 5), the 1,2,4-oxadiazole ring is also susceptible to hydrolysis, which proceeds through a different mechanism compared to acidic conditions.[1] The key steps are:

-

Nucleophilic Attack: A hydroxide ion (or another nucleophile) attacks the electrophilic methine carbon at position C-5.

-

Anion Formation: This attack results in the formation of an anionic intermediate with the negative charge on the N-4 atom.

-

Protonation and Ring Opening: In the presence of a proton donor, such as water, the N-4 anion is protonated, which facilitates the opening of the ring.

-

Formation of Products: Similar to the acidic pathway, the ring-opened intermediate rearranges to yield an aryl nitrile and a carboxylic acid.

Quantitative Stability Data

| pH | Condition | Temperature (°C) | Observation | Half-life (t½) | Rate Constant (k) |

| < 3 | Acidic Hydrolysis | Ambient/Elevated | Increased degradation observed.[1] | Data not available | Data not available |

| 3 - 5 | Optimal Stability | Ambient/Elevated | Maximum stability observed.[1] | Data not available | Data not available |

| > 5 | Basic Hydrolysis | Ambient/Elevated | Increased degradation observed.[1] | Data not available | Data not available |

Experimental Protocols for Stability Assessment

A robust assessment of the stability of a 1,2,4-oxadiazole-containing compound requires well-defined experimental protocols. The following sections outline a general approach for conducting forced degradation studies and analyzing the degradation products.

Forced Degradation Study Protocol

This protocol is a representative example for inducing and monitoring the degradation of a 1,2,4-oxadiazole derivative under acidic and basic conditions.

Objective: To evaluate the stability of a 1,2,4-oxadiazole-containing active pharmaceutical ingredient (API) under acidic and basic stress conditions.

Materials:

-

1,2,4-Oxadiazole API

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC system with a UV/Vis or PDA detector

-

NMR Spectrometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the 1,2,4-oxadiazole API in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation:

-

To a volumetric flask, add a known volume of the API stock solution.

-

Add an equal volume of 0.1 N HCl.

-

Dilute to the final volume with a 50:50 mixture of acetonitrile and water.

-

Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 5 hours).

-

At specified time intervals (e.g., 0, 1, 2, 3, 4, 5 hours), withdraw an aliquot of the sample.

-

Neutralize the sample with an equivalent amount of 0.1 N NaOH.

-

Dilute the neutralized sample to a suitable concentration for HPLC analysis.

-

-

Basic Degradation:

-

To a volumetric flask, add a known volume of the API stock solution.

-

Add an equal volume of 0.1 N NaOH.

-

Dilute to the final volume with a 50:50 mixture of acetonitrile and water.

-

Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.

-

At specified time intervals, withdraw an aliquot of the sample.

-

Neutralize the sample with an equivalent amount of 0.1 N HCl.

-

Dilute the neutralized sample to a suitable concentration for HPLC analysis.

-

-

Control Sample: Prepare a control sample by diluting the API stock solution with the 50:50 acetonitrile/water mixture without the addition of acid or base and store it under the same temperature conditions.

Analytical Methodologies

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and water (with potential pH adjustment using formic acid or ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance of the API |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Data Analysis: The percentage of degradation can be calculated by comparing the peak area of the parent API in the stressed samples to that in the control or time-zero sample.

NMR is a powerful tool for the structural elucidation of degradation products.

Procedure:

-

Isolate Degradation Products: If necessary, isolate the major degradation products using preparative HPLC.

-

Acquire Spectra: Dissolve the isolated products and the parent API in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Structure Elucidation: Compare the spectra of the degradation products with that of the parent compound to identify structural changes. The disappearance of characteristic signals for the 1,2,4-oxadiazole ring and the appearance of signals corresponding to a nitrile and a carboxylic acid would confirm the proposed degradation pathways.

Conclusion